molecular formula C22H27N5O3 B2975166 2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021066-42-1

2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No.: B2975166
CAS No.: 1021066-42-1
M. Wt: 409.49
InChI Key: ZCSRANQFIYDCAM-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a chemical compound with the molecular formula C22H27N5O3 and a molecular weight of 409.5 g/mol . Its structure features a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold of significant interest in medicinal chemistry for its potential as a pharmacophore. While the specific biological activity and mechanism of action for this exact compound require further investigation, research into analogous structures suggests that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class are being explored for the treatment of various degenerative and inflammatory diseases . This compound is offered as a high-purity chemical for research purposes. It is intended for use in vitro studies and early-stage pharmacological investigation to elucidate its potential biological properties and research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-cyclohexyl-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-29-18-9-5-8-17(15-18)22-25-24-19-10-11-21(26-27(19)22)30-13-12-23-20(28)14-16-6-3-2-4-7-16/h5,8-11,15-16H,2-4,6-7,12-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSRANQFIYDCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that triazole derivatives possess significant anticancer properties. The specific mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The incorporation of the triazole ring enhances the interaction with various molecular targets involved in cancer progression .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Properties : Inflammation is a critical factor in many chronic diseases. Compounds similar to this one have shown promise in reducing inflammatory markers and mediating immune responses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyridazine rings significantly influence the biological activity of the compound. For instance:

  • Substituents on the phenyl ring : The presence of methoxy groups has been associated with enhanced lipophilicity and improved binding affinity to biological targets.
  • Cyclohexyl moiety : This structural feature contributes to the overall stability and bioavailability of the compound.

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation and apoptosis induction
AntimicrobialDisruption of cell membranes and metabolic interference
Anti-inflammatoryReduction of inflammatory markers

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of various triazole derivatives, including our compound, against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Assessment : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential utility as an antimicrobial agent .
  • Inflammation Model : In animal models of inflammation, administration of the compound led to a notable decrease in edema and inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance solubility compared to the 4-fluorophenyl analog due to its electron-donating nature. Fluorine, being electronegative, could improve metabolic stability .
  • Linker Modifications : Replacing the oxygen atom with sulfur (as in ) increases molecular weight and may alter pharmacokinetics (e.g., absorption, half-life) .
  • Biological Activity : The methyl-substituted analog C1632 demonstrates significant bioactivity, targeting Lin-28 to impair cancer stem cell differentiation .

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